2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride
Overview
Description
“2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride” is a chemical compound that is used in the preparation of some surfactants . It is also used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .
Synthesis Analysis
The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis
The molecular formula of the compound is C12H19N3O . The average mass is 221.299 Da and the monoisotopic mass is 221.152817 Da .Chemical Reactions Analysis
The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C). The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical and Chemical Properties Analysis
The compound is a colorless to light yellow transparent liquid . It has a relative density of 0.84 (20℃), a boiling point of 220-223℃, and a freezing point of -75℃ . It is soluble in water and is alkaline .Scientific Research Applications
Design and Synthesis of Novel Compounds
- 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is used in the design and synthesis of new chemical compounds. For instance, it's involved in the synthesis of optically active trispiro-dendritic melamines, which are significant in organic chemistry and materials science (Moldovan et al., 2015).
Photochemical Transformations
- This compound plays a role in the study of photochemical behaviors, especially in transformations involving various substituted trans-2-styrylpyridine and their salts. Understanding these transformations is crucial for the development of photo-responsive materials and chemicals (Williams et al., 1965).
Biodegradability and Biomedical Applications
- The compound is integral in synthesizing polyesteramides containing peptide linkages, which show potential in agricultural or biomedical applications due to their biodegradability and compatibility with enzymes (Fan et al., 2000).
Study of Molecular Structures and Conformations
- It contributes to the study of molecular structures and conformations in push-pull enamines, aiding in understanding various chemical behaviors and properties essential in materials science and molecular chemistry (Pigošová et al., 2005).
Antimicrobial Activity Research
- Research involving this compound also extends to antimicrobial activity studies. This is seen in the synthesis and evaluation of various compounds for their antibacterial and antifungal properties, contributing to the development of new antimicrobial agents (Ghorab et al., 2017).
Synthesis of Functionalized Amino Acid Derivatives
- The compound is used in creating functionalized amino acid derivatives, which are evaluated for their cytotoxicity against human cancer cell lines, marking its importance in the search for new anticancer agents (Kumar et al., 2009).
Development of Corrosion Inhibitors
- It is also involved in synthesizing compounds with applications as corrosion inhibitors, which are crucial in industrial settings for protecting metals and alloys (Bazhin et al., 2013).
Body Distribution Studies in Pharmacology
- In pharmacology, studies involving the compound focus on understanding the body distribution of various iodine-131 labeled centrally acting drugs, which is vital in developing diagnostic and therapeutic agents (Braun et al., 1977).
Synthesis of Thiophene-3-Carboxamide Derivatives
- Research on thiophene-3-carboxamide derivatives, which show biological activities, utilizes this compound. Such studies contribute to the development of new pharmaceuticals and therapeutic agents (Vasu et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is the formation of peptide bonds in biochemical research . It interacts with carboxyl and amino groups of amino acids to form peptide backbones .
Mode of Action
This compound acts as a catalyst in the formation of peptide bonds. It facilitates the efficient combination of carboxyl and amino groups with amino acids, resulting in the formation of peptide backbones .
Biochemical Pathways
The compound plays a crucial role in peptide synthesis, a biochemical pathway that leads to the formation of proteins. The downstream effects include the creation of complex protein structures that are essential for various biological functions .
Pharmacokinetics
As a water-soluble reagent, it is expected to have good bioavailability .
Result of Action
The result of the action of this compound is the formation of peptide bonds, leading to the creation of peptide backbones. This is a fundamental process in protein synthesis, impacting various cellular functions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amine-containing monomers, affecting the copolymerization process . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and activity of the biomolecules involved.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the content of amine units in copolymers at low conversions , which can have downstream effects on cellular processes. Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein conformation. For example, it has been shown to interact with N,N,N’,N’-tetramethyl-1,3-propanediamine, influencing the formation of quaternary alkylammonium conjugates . These molecular interactions are critical for understanding the compound’s mechanism of action.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The localization of the compound within the cell can impact its activity and interactions with other biomolecules .
Properties
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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